molecular formula C13H24O4 B14659579 Pentanedioic acid, 3-(1,1-dimethylethyl)-, diethyl ester CAS No. 50635-64-8

Pentanedioic acid, 3-(1,1-dimethylethyl)-, diethyl ester

Cat. No.: B14659579
CAS No.: 50635-64-8
M. Wt: 244.33 g/mol
InChI Key: ANBMJAKRRFOULQ-UHFFFAOYSA-N
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Description

Pentanedioic acid, 3-(1,1-dimethylethyl)-, diethyl ester is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents. This particular ester is derived from pentanedioic acid and features a tert-butyl group, which contributes to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pentanedioic acid, 3-(1,1-dimethylethyl)-, diethyl ester typically involves the esterification of pentanedioic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then purified through distillation to obtain the desired ester .

Industrial Production Methods

Industrial production of this ester follows a similar route but on a larger scale. The process involves the use of continuous reactors and distillation columns to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions helps in achieving efficient production .

Chemical Reactions Analysis

Types of Reactions

Pentanedioic acid, 3-(1,1-dimethylethyl)-, diethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pentanedioic acid, 3-(1,1-dimethylethyl)-, diethyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of pentanedioic acid, 3-(1,1-dimethylethyl)-, diethyl ester involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release pentanedioic acid, which can then participate in various biochemical pathways. The tert-butyl group provides steric hindrance, affecting the compound’s reactivity and interactions with other molecules .

Comparison with Similar Compounds

Similar Compounds

    Dimethyl glutarate: Similar ester with two methyl groups instead of ethyl groups.

    Diethyl malonate: Another ester with a similar structure but without the tert-butyl group.

    Ethyl acetate: A simpler ester with a shorter carbon chain.

Uniqueness

Pentanedioic acid, 3-(1,1-dimethylethyl)-, diethyl ester is unique due to the presence of the tert-butyl group, which provides steric hindrance and affects its chemical reactivity. This makes it distinct from other esters and useful in specific applications where such properties are desired .

Properties

CAS No.

50635-64-8

Molecular Formula

C13H24O4

Molecular Weight

244.33 g/mol

IUPAC Name

diethyl 3-tert-butylpentanedioate

InChI

InChI=1S/C13H24O4/c1-6-16-11(14)8-10(13(3,4)5)9-12(15)17-7-2/h10H,6-9H2,1-5H3

InChI Key

ANBMJAKRRFOULQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(CC(=O)OCC)C(C)(C)C

Origin of Product

United States

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